molecular formula C16H14FN3 B1622438 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618092-86-7

3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1622438
CAS No.: 618092-86-7
M. Wt: 267.3 g/mol
InChI Key: SLIGAEUOSDJXEQ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with the molecular formula C₁₆H₁₄FN₃ and a molecular weight of 267.3 g/mol . Its structure features a 4-fluorophenyl group at position 3 of the pyrazole ring and a 4-methylphenyl (p-tolyl) group at position 1, with an amine substituent at position 5 (Figure 1). The compound’s SMILES notation is CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F, and its InChIKey is XUYXSEVDAHKAQM-UHFFFAOYSA-N . It is registered under CAS number 618092-86-7 but is currently listed as discontinued in commercial catalogs .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIGAEUOSDJXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400239
Record name 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-86-7
Record name 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-fluorophenylhydrazine with 4-methylacetophenone in the presence of an acid catalyst to form the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. For instance, derivatives of this compound have been tested against breast and lung cancer cells, demonstrating promising results in reducing tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Material Science

Polymer Chemistry
In material science, this compound serves as a useful building block for synthesizing advanced polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications, including coatings and composites .

Nanotechnology
The compound's properties have led to its exploration in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with pyrazole derivatives can enhance drug solubility and bioavailability, making it a valuable tool in targeted drug delivery applications .

Synthetic Chemistry

Building Block for Synthesis
this compound is utilized as a versatile building block in organic synthesis. Its structure enables chemists to create various derivatives through functionalization reactions, which can be tailored for specific applications in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in cross-coupling reactions, further expanding its utility in synthetic pathways .

Case Studies
Several case studies highlight the successful application of this compound in synthetic methodologies:

  • Synthesis of Novel Anticancer Agents : Researchers have synthesized novel pyrazole derivatives by modifying the amine group of this compound to enhance anticancer activity. These studies demonstrate improved efficacy against resistant cancer cell lines compared to existing treatments .
  • Development of Functionalized Polymers : Investigations into the incorporation of this compound into polymer systems have resulted in materials with enhanced barrier properties and thermal stability, suitable for packaging applications and protective coatings .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted pyrazole derivatives are widely studied for their biological activities, particularly as kinase inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Positional Isomerism and Substituent Effects

Key Example 1:

  • Compound : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
  • Substituents :
    • Position 1: 2,4,6-Trichlorophenyl
    • Position 3: Pyridin-4-yl
    • Position 4: 4-Fluorophenyl
  • Activity: This regioisomer of the target compound (fluorophenyl shifted to position 4) exhibits potent inhibition of cancer-related kinases (Src, B-Raf, EGFR, VEGFR2) with IC₅₀ values in the nanomolar range. Notably, it lost p38α MAP kinase inhibition observed in its positional isomer (fluorophenyl at position 3) .
  • Significance : Demonstrates that fluorophenyl positioning (3 vs. 4) critically alters kinase selectivity .

Key Example 2:

  • Compound : 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 1202030-30-5)
  • Substituents :
    • Position 1: 4-Fluorophenyl
    • Position 4: 4-Methylphenyl
  • Structural differences suggest divergent binding interactions compared to the target .

Substituent Modifications on the Aromatic Rings

Key Example 3:

  • Compound : 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 618098-08-1)
  • Substituents :
    • Position 1: 4-Methoxyphenyl (vs. 4-methylphenyl in the target)
    • Position 3: 4-Fluorophenyl
  • No direct activity data are available, but such modifications often affect pharmacokinetics .

Key Example 4:

  • Compound : 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 956268-27-2)
  • Substituents :
    • Position 1: Methyl
    • Position 3: Ethyl
    • Position 4: 4-Fluorophenyl
  • Activity: Smaller alkyl groups (methyl, ethyl) at positions 1 and 3 may reduce steric hindrance, favoring binding to compact kinase pockets.

Functional Group Additions

Key Example 5:

  • Compound: [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(piperidin-4-yloxy)phenyl]methanone (PQA)
  • Substituents :
    • Position 4: Carbonyl-linked piperidinyloxybenzoyl group
  • This highlights the role of functional group complexity in modulating activity .

Comparative Data Table

Compound Name (CAS) Substituent Positions Key Structural Differences vs. Target Reported Activity References
Target: 3-(4-FP)-1-(4-MeP)-1H-pyrazol-5-amine (618092-86-7) 1: 4-MeP; 3: 4-FP Reference compound Unknown (discontinued)
4-(4-FP)-3-(Py-4-yl)-1-(2,4,6-Cl₃P)-1H-pyrazol-5-amine 1: 2,4,6-Cl₃P; 3: Py-4-yl; 4: 4-FP Fluorophenyl at position 4 vs. 3 Cancer kinase inhibitor (IC₅₀: nM range)
3-(4-FP)-1-(4-OMeP)-1H-pyrazol-5-amine (618098-08-1) 1: 4-OMeP; 3: 4-FP Methoxy vs. methyl at position 1 No data
1-(4-FP)-4-(4-MeP)-1H-pyrazol-5-amine (1202030-30-5) 1: 4-FP; 4: 4-MeP Fluorophenyl at position 1 vs. 3 Positional isomer; no data

Abbreviations : FP = fluorophenyl; MeP = methylphenyl; OMeP = methoxyphenyl; Py-4-yl = pyridin-4-yl; Cl₃P = 2,4,6-trichlorophenyl.

Biological Activity

3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, with the chemical formula C16_{16}H14_{14}FN3_3 and CAS number 618092-86-7, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a methyl-substituted phenyl group, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial efficacy .

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been extensively researched. Compounds structurally related to this compound have been tested against multiple cancer cell lines. For example, certain derivatives exhibited growth inhibition with IC50_{50} values ranging from 3.79 µM to 12.50 µM against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is significantly influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's reactivity and interaction with biological targets. Modifications at specific positions on the pyrazole ring can lead to varying degrees of potency against different cancer types or microbial strains .

Compound Target Activity IC50_{50} / MIC (µM) Notes
This compoundAntimicrobial0.22 - 0.25Effective against Staphylococcus spp.
Similar Pyrazole DerivativeAnticancer (MCF7)3.79 - 12.50Inhibits tubulin polymerization
Another DerivativeAnticancer (NCI-H460)42.30Exhibits apoptosis

Study on Antimicrobial Effects

A comprehensive study assessed the antimicrobial properties of several pyrazole derivatives, including those related to this compound. The study utilized time-kill assays and biofilm formation inhibition tests, confirming that these compounds effectively reduce bacterial viability and biofilm formation .

Evaluation of Anticancer Activity

Research involving various pyrazole derivatives demonstrated their potential as anticancer agents through in vitro assays on multiple cancer cell lines. Notably, one study reported that compounds with similar structures induced significant apoptosis in HeLa cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

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